molecular formula C21H20N2O5 B2491099 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919855-33-7

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2491099
CAS No.: 919855-33-7
M. Wt: 380.4
InChI Key: JQOHVEHMGRDSSP-UHFFFAOYSA-N
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Description

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 7-methyl-2H-chromen-2-one under controlled conditions. The reaction conditions often involve the use of organic solvents such as chloroform or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-carbonyl)piperazin-1-yl derivatives: These compounds share the furan-piperazine core and exhibit similar biological activities.

    Chromen-2-one derivatives: Compounds with the chromenone structure are known for their diverse pharmacological properties.

Uniqueness

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to the combination of furan, piperazine, and chromenone moieties in a single molecule.

Properties

IUPAC Name

4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-4-5-16-15(13-20(25)28-18(16)11-14)12-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-27-17/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOHVEHMGRDSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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